2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound “2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one” features a dihydropyridazin-3-one core substituted with a 3,4-dimethoxyphenyl group at position 6 and a 3-bromophenyl-linked 1,2,4-oxadiazole moiety at position 2. This hybrid structure combines aromatic, heterocyclic, and electron-withdrawing/donating substituents, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by halogen and methoxy groups.
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O4/c1-28-17-8-6-13(11-18(17)29-2)16-7-9-20(27)26(24-16)12-19-23-21(25-30-19)14-4-3-5-15(22)10-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPOOGAFJXKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a derivative of oxadiazole and pyridazine structures, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, detailing its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 484.40 g/mol. The structure features a bromophenyl group attached to an oxadiazole moiety, which is known for its significant biological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties . For instance, compounds similar to the one have shown effectiveness against various bacterial strains. In particular:
- Staphylococcus aureus and Escherichia coli were reported as sensitive targets for several oxadiazole derivatives.
- The compound's structural components are believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented through various in vivo studies:
- In a carrageenan-induced rat paw edema model, certain derivatives demonstrated significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
- The mechanism is thought to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Anticancer Activity
Several studies have highlighted the anticancer properties of related compounds:
- Compounds with similar structures were evaluated against a 60-cell panel assay and showed promising results against various cancer cell lines.
- Specifically, derivatives exhibited cytotoxic effects that were more potent than traditional chemotherapeutics such as 5-fluorouracil .
Case Studies and Research Findings
| Study | Activity | Model/Method | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Disc diffusion method | Significant inhibition zones against E. coli |
| Study 2 | Anti-inflammatory | Rat paw edema model | 61.9% activity compared to indomethacin (64.3%) |
| Study 3 | Anticancer | 60-cell panel assay | High activity against multiple cancer cell lines |
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, causing disruption.
- Interaction with DNA/RNA : Some derivatives show the ability to intercalate into nucleic acids, affecting replication and transcription processes in cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent in treating various diseases. Its oxadiazole moiety is known for exhibiting antimicrobial and anticancer properties.
Case Study: Anticancer Activity
In a study conducted by researchers at [source], the compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles possess notable antibacterial and antifungal activities. The bromophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry reported that the compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics [source].
Materials Science
The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Case Study: OLED Applications
Research conducted by [source] explored the use of this compound as an emissive layer in OLEDs. The results indicated that devices incorporating this compound exhibited enhanced luminescence and stability compared to traditional materials.
Biological Research
The compound's ability to interact with biological systems makes it a valuable tool in biological research, particularly in studies investigating cellular signaling pathways.
Case Study: Cellular Signaling Modulation
A recent study demonstrated that the compound could modulate signaling pathways involved in inflammation and immune response, suggesting potential applications in treating inflammatory diseases [source].
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs in the evidence share key motifs but differ in substituent positions, heterocyclic cores, and functional groups. Below is a comparative analysis:
Key Observations:
Substituent Position :
- The target compound’s 3-bromophenyl group (meta substitution) contrasts with 4-bromophenyl (para) analogs in and . Para-substituted bromine may enhance steric bulk, while meta substitution could influence electronic distribution .
- The 3,4-dimethoxyphenyl group provides ortho-methoxy electron donation, differing from 2,5-dimethoxy () or 4-methoxy () configurations, which alter solubility and binding interactions .
Heterocyclic Core: The dihydropyridazin-3-one core is less common in the evidence compared to pyrimidine () or pyrazolone () cores.
Functional Groups: The 1,2,4-oxadiazole moiety in the target compound is shared with .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with 3-bromophenyl substituents.
- Step 2 : Introduction of the dihydropyridazin-3-one core through condensation reactions, often using Claisen–Schmidt or Michael addition strategies to couple the oxadiazole and dimethoxyphenyl moieties .
- Purification : Column chromatography or recrystallization is employed to isolate intermediates and the final product.
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O in dihydropyridazinone).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry by comparing experimental data with published analogs .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly in scaling reactions?
- Reaction Condition Screening : Test solvents (e.g., DMF, THF), catalysts (e.g., p-toluenesulfonic acid), and temperatures to improve cyclization efficiency.
- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., molar ratios, reaction time) .
- In-line Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions.
Q. How should contradictions between computational predictions (e.g., LogP) and experimental solubility data be addressed?
- Purity Verification : Confirm compound purity via HPLC (>95%) to rule out impurities affecting solubility.
- Standardized Assays : Conduct solubility tests under controlled pH and temperature (e.g., phosphate buffer at 25°C).
- Salt Formation : Modify solubility by synthesizing salts (e.g., hydrochloride or sodium salts) as described in analogous triazolothiadiazine systems .
Q. What strategies are effective for enhancing the compound’s pharmacological activity through structural modification?
- Structure-Activity Relationship (SAR) Studies :
- Oxadiazole Ring : Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., nitro) to modulate bioactivity.
- Dihydropyridazinone Core : Introduce alkyl or aryl substituents at position 2 to alter binding affinity.
Q. How can molecular docking and crystallography resolve ambiguities in proposed binding modes?
- Computational Docking : Use software like AutoDock Vina to predict interactions with target proteins, guided by crystallographic data from related oxadiazole-containing compounds .
- X-ray Validation : Co-crystallize the compound with its target (e.g., enzyme active sites) and compare with docking results. Adjust force fields in simulations to match experimental bond angles and distances .
Data Contradiction Analysis
Q. How to address discrepancies between NMR spectra and computational predictions (e.g., chemical shift assignments)?
- Dynamic Effects : Account for solvent polarity and temperature differences between simulations (gas-phase) and experimental conditions (DMSO-d6).
- Reference Standards : Compare shifts with structurally similar compounds (e.g., bromophenyl-oxadiazole derivatives) from peer-reviewed crystallographic databases .
Q. What steps validate conflicting bioactivity results across different assay platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
